molecular formula C8H11ClFNO3 B1624506 6-Fluoronorepinephrine hydrochloride CAS No. 70952-50-0

6-Fluoronorepinephrine hydrochloride

Cat. No.: B1624506
CAS No.: 70952-50-0
M. Wt: 223.63 g/mol
InChI Key: QGDCLYPALFHCCD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-fluoronorepinephrine hydrochloride involves the substitution of a fluorine atom at the sixth position of the aromatic ring of norepinephrine . The synthetic route typically includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated benzene derivative.

    Fluorination: The precursor undergoes a fluorination reaction to introduce the fluorine atom at the desired position.

    Hydroxylation: The fluorinated intermediate is then hydroxylated to introduce the hydroxyl groups at the appropriate positions on the aromatic ring.

    Amination: The hydroxylated intermediate undergoes amination to introduce the amino group, resulting in the formation of 6-fluoronorepinephrine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for increased stability and solubility.

Chemical Reactions Analysis

6-Fluoronorepinephrine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.

    Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Fluoronorepinephrine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

6-Fluoronorepinephrine hydrochloride is unique among catecholamines due to its selective full agonist activity at both alpha-1 and alpha-2 adrenergic receptors . Similar compounds include:

Compared to these compounds, this compound offers unique advantages in research due to its selective receptor activity and stability .

Properties

CAS No.

70952-50-0

Molecular Formula

C8H11ClFNO3

Molecular Weight

223.63 g/mol

IUPAC Name

4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol;hydrochloride

InChI

InChI=1S/C8H10FNO3.ClH/c9-5-2-7(12)6(11)1-4(5)8(13)3-10;/h1-2,8,11-13H,3,10H2;1H

InChI Key

QGDCLYPALFHCCD-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1O)O)F)C(CN)O.Cl

Canonical SMILES

C1=C(C(=CC(=C1O)O)F)C(CN)O.Cl

Origin of Product

United States

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